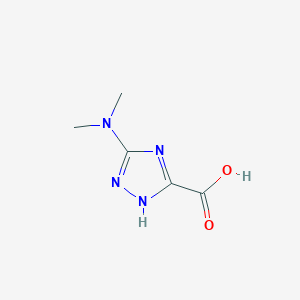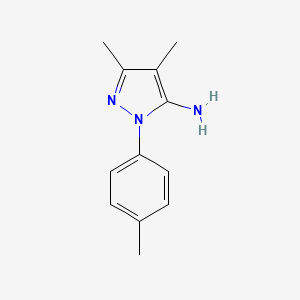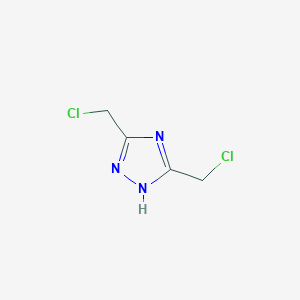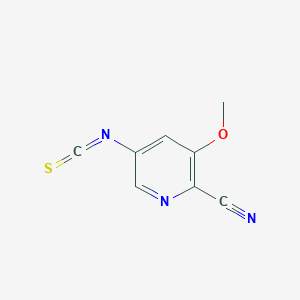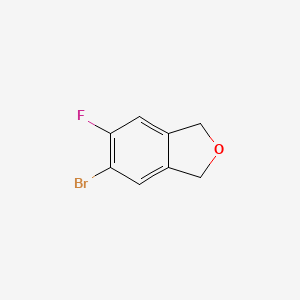
3-Methyl-4-(4-phenylpyridin-3-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(4-phenylpyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a methyl group at the 3rd position, a phenyl group at the 4th position of the pyridine ring, and an aniline moiety. Aromatic amines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-phenylpyridin-3-yl)aniline can be achieved through several methods. One common approach involves the palladium-catalyzed amination of aryl halides with anilines. This method is known for its efficiency and functional group tolerance . Another method involves the reduction of nitroarenes, which can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale palladium-catalyzed amination reactions. These reactions are typically carried out in high-pressure reactors to ensure complete conversion of the starting materials. The use of continuous flow reactors has also been explored to improve the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Methyl-4-(4-phenylpyridin-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a widely used reducing agent.
Substitution: Halogenated reagents and strong bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quinones, while reduction reactions typically produce amines .
科学研究应用
3-Methyl-4-(4-phenylpyridin-3-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials
作用机制
The mechanism of action of 3-Methyl-4-(4-phenylpyridin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
4-Phenylpyridine: A pyridine derivative with a phenyl group at the 4th position.
3-Methylpyridine: A pyridine derivative with a methyl group at the 3rd position
Uniqueness
3-Methyl-4-(4-phenylpyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C18H16N2 |
|---|---|
分子量 |
260.3 g/mol |
IUPAC 名称 |
3-methyl-4-(4-phenylpyridin-3-yl)aniline |
InChI |
InChI=1S/C18H16N2/c1-13-11-15(19)7-8-16(13)18-12-20-10-9-17(18)14-5-3-2-4-6-14/h2-12H,19H2,1H3 |
InChI 键 |
LPENSVIGBJXYTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N)C2=C(C=CN=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


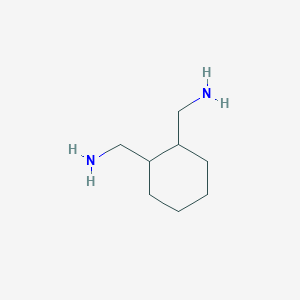
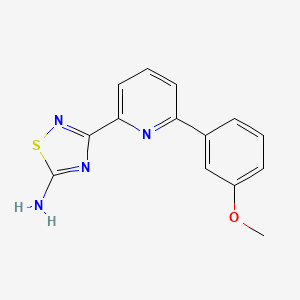
![6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13891661.png)
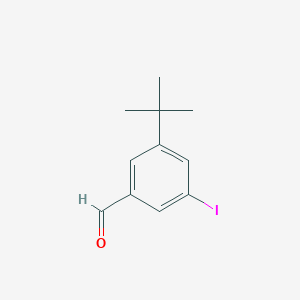
![4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13891664.png)
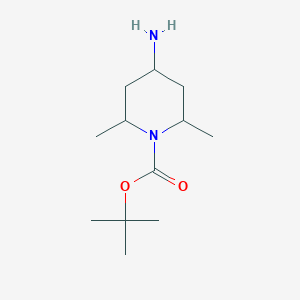
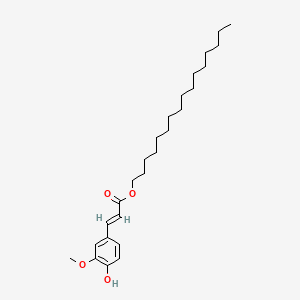
![7-Oxospiro[2.6]nonane-8-carboxylic acid](/img/structure/B13891674.png)
